1-Iodohexane vs. Other 1-Halohexanes: Quantifying Superior SN2 Reactivity and Leaving Group Ability
In direct head-to-head comparison, 1-iodohexane exhibits the fastest rate in SN2 reactions among primary 1-halohexanes due to iodide's superior leaving group ability. This is a direct consequence of the weaker C-I bond (approx. 234 kJ/mol) compared to C-Br (approx. 285 kJ/mol) and C-Cl (approx. 327 kJ/mol) [1][2].
| Evidence Dimension | SN2 Reaction Rate (Relative) |
|---|---|
| Target Compound Data | Fastest (qualitative rank) |
| Comparator Or Baseline | 1-iodohexane > 1-bromohexane > 1-chlorohexane > 1-fluorohexane |
| Quantified Difference | Ranked fastest in class |
| Conditions | Qualitative ranking based on leaving group ability in SN2 mechanism; supported by bond dissociation energies. |
Why This Matters
Faster reaction rates enable shorter process times and potentially higher throughput in synthetic workflows, directly impacting operational efficiency and cost.
- [1] Numerade. Which of the following alkyl halides reacts the fastest in an SN2 reaction? https://www.numerade.com/ask/question/question-5-5-points-which-of-the-following-alkyl-halides-reacts-the-fastest-in-an-snz-reaction-o-1-iodohexane-1-bromohexane-c-1-chlorohexane-1-fluorohexane-71583/ View Source
- [2] Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. (Bond dissociation energy data) View Source
